N-(2-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
"N-(2-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide" is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin core fused with a thiomorpholine moiety and a 2-chlorophenyl acetamide side chain. This structure combines key pharmacophoric elements: the thiazolo-pyrimidine scaffold is known for its role in kinase inhibition and antimicrobial activity , while the thiomorpholine group enhances lipophilicity and metabolic stability compared to morpholine analogs . The 2-chlorophenyl substituent may influence steric interactions and binding affinity in biological targets .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S2/c18-11-3-1-2-4-12(11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAHWJURNCPVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . Its structure features a thiazolo-pyrimidine core linked to a chlorophenyl group and a thiomorpholine moiety. This unique arrangement is believed to contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. A study published in 2021 reported that derivatives of similar thiazole-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups at strategic positions demonstrated enhanced activity against E. coli and S. aureus .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 6(c) | High | Moderate |
| 9(c) | Moderate | High |
The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups, such as nitro or thio groups, significantly influenced antibacterial potency .
Anti-inflammatory Activity
In addition to its antibacterial properties, the compound has been investigated for its anti-inflammatory potential. Research indicates that thiazole derivatives can act as selective COX-II inhibitors, which are crucial in managing inflammation without the ulcerogenic effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a derivative similar to this compound showed promising results with an IC50 value indicating effective inhibition of COX-II .
Case Studies
- Study on Thiazole Derivatives : A systematic evaluation of thiazole-linked hybrids demonstrated that modifications at the 2 and 3 positions significantly enhanced their anti-inflammatory activity. The study found that certain derivatives exhibited up to 80% inhibition of COX-II activity compared to standard drugs .
- Antibacterial Evaluation : In a comparative study involving various synthesized compounds, this compound was shown to outperform several analogs in inhibiting both E. coli and B. subtilis, suggesting its potential utility in treating bacterial infections .
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazolo[4,5-d]pyrimidin vs. Thiazolidin-4-one: Compounds in (e.g., 13) utilize a thiazolidin-4-one core, which lacks the fused pyrimidine ring of the target compound.
- Pyridazine vs. Thiazolo-pyrimidine: describes a pyridazine-based acetamide with thiomorpholine.
Substituent Effects
- Thiomorpholine vs. Morpholine :
Replacing oxygen in morpholine () with sulfur in thiomorpholine increases lipophilicity (clogP +0.5), enhancing membrane permeability but possibly reducing aqueous solubility . - 2-Chlorophenyl vs. 4-Chlorophenyl :
The target’s 2-chlorophenyl group introduces ortho steric hindrance, which may limit rotational freedom compared to para-substituted analogs (e.g., compound 13 in ), altering binding pocket interactions .
Pharmacological and Physical Properties
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this compound?
The synthesis typically involves alkylation of thiopyrimidinone intermediates with chloroacetamide derivatives. For example, using sodium methylate (2.6–2.8-fold molar excess) to generate the thiopyrimidinone core, followed by reaction with N-aryl-substituted 2-chloroacetamides under controlled conditions . Purification via silica gel chromatography and recrystallization (e.g., ethyl acetate) is critical for obtaining high-purity products .
Q. How can X-ray crystallography be optimized for structural elucidation of this compound?
Single-crystal X-ray diffraction using the SHELX system (e.g., SHELXL) is the gold standard. Key steps include:
- Growing crystals via slow evaporation (e.g., DMF/ethyl acetate mixtures) .
- Refinement with anisotropic displacement parameters for non-H atoms.
- Validation using R-factors (e.g., R = 0.058 as in ). SHELXTL (Bruker AXS) or open-source SHELX suites are recommended for data processing .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substitution patterns. For example, aromatic protons appear at δ 7.16–7.69 ppm, and thiomorpholine protons at δ 3.31–4.90 ppm .
- HRMS : ESI/APCI(+) modes to verify molecular ions (e.g., [M+H]⁺ at m/z 347) .
- IR : Detect carbonyl stretches (~1680–1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry aid in reaction pathway optimization for this compound?
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (ICReDD methodology) can predict optimal reaction conditions. For instance:
- Simulate transition states to identify energy barriers for thiomorpholine ring closure.
- Use machine learning to analyze experimental datasets and recommend solvent/base combinations . This reduces trial-and-error experimentation by >50% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response curves : Ensure consistent IC₅₀ measurements (e.g., via fluorescence-based assays).
- Control variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent concentrations (DMSO ≤0.1%).
- Statistical validation : Apply ANOVA or Tukey’s HSD test to assess significance (p < 0.05) . Conflicting data may arise from assay sensitivity or off-target effects, necessitating orthogonal validation (e.g., SPR vs. enzymatic assays).
Q. How can experimental design (DoE) improve yield in multi-step syntheses?
Use factorial design to screen critical parameters:
- Factors : Temperature (60–100°C), molar ratios (1:1 to 1:3), and reaction time (3–24 hrs).
- Response surface methodology (RSM) : Optimize for maximum yield (e.g., 58% in ). Central composite designs reduce experiments by 30–40% while identifying interactions between variables .
Q. What role does thiomorpholine play in modulating the compound’s pharmacokinetics?
- Lipophilicity : LogP increases by ~0.5 units compared to morpholine analogs, enhancing membrane permeability.
- Metabolic stability : Thiomorpholine’s sulfur atom slows CYP450-mediated oxidation (t₁/₂ > 4 hrs in microsomal assays).
- Solubility : Salt formation (e.g., HCl) improves aqueous solubility (≥5 mg/mL) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
